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molecular formula C11H15Cl2NO2S B026465 4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride CAS No. 101768-64-3

4-((4-Chlorophenyl)sulfonyl)piperidine hydrochloride

Cat. No. B026465
M. Wt: 296.2 g/mol
InChI Key: SJYLTDPLFVFHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642348

Procedure details

A mixture of 10.14 g (0.0246 mole) of 4-[(4-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)sulfonyl]piperidine and 40 ml of phenol in 120 ml of 48% hydrobromic acid was refluxed for one hr and quenched in 800 ml of water. The mixture was made basic with 50% sodium hydroxide and then extracted with methylene chloride. The methylene chloride extract was dried over magnesium sulfate and the volume was reduced to 200 ml in vacuo. Excess ethereal hydrogen chloride was added to give a white precipitate, the hydrochloride salt. Recrystallization of the salt from methanoldiethyl ether gave 3.80 g (52.0%) of a crystalline solid, m.p. 280°-281.5° C. with decomposition. An additional 0.77 g (10.6%) of product was obtained from the filtrate.
Name
4-[(4-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)sulfonyl]piperidine
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH:11]2[CH2:16][CH2:15][N:14](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.C1(O)C=CC=CC=1>Br>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
4-[(4-chlorophenyl)sulfonyl]-1-[(4-methylphenyl)sulfonyl]piperidine
Quantity
10.14 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
120 mL
Type
solvent
Smiles
Br
Step Two
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched in 800 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
Excess ethereal hydrogen chloride was added
CUSTOM
Type
CUSTOM
Details
to give a white precipitate
CUSTOM
Type
CUSTOM
Details
Recrystallization of the salt from methanoldiethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)S(=O)(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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